2-[3-[3-(1,3-Dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione
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Description
The compound “2-[3-[3-(1,3-Dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione” is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . The process involves simple heating and relatively quick solventless reactions . The compounds derived from analogs of important biogenic amines were tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters .Molecular Structure Analysis
In the molecule of the title compound, the phthalimide fragments are almost planar, with r.m.s. deviations of 0.018 and 0.020 Å, and make a dihedral angle of 53.64 (3)° . The molecular and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π and C=O⋯π interactions and aromatic π-π stacking interactions with a centroid-centroid distance of 3.6189 (7) Å .Chemical Reactions Analysis
The overall transformation involved in the synthesis of this compound includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Mechanism of Action
Future Directions
The future directions for this compound could involve further studies to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , suggesting another potential area for future research.
properties
IUPAC Name |
2-[3-[3-(1,3-dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-19-15-7-1-2-8-16(15)20(27)24(19)13-5-11-23-12-6-14-25-21(28)17-9-3-4-10-18(17)22(25)29/h1-4,7-10,23H,5-6,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSALSHCXWUKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNCCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Azanediylbis(propane-3,1-diyl))bis(isoindoline-1,3-dione) |
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